molecular formula C6H11BrO2 B1269514 2-(3-Bromopropyl)-1,3-dioxolane CAS No. 62563-07-9

2-(3-Bromopropyl)-1,3-dioxolane

Cat. No.: B1269514
CAS No.: 62563-07-9
M. Wt: 195.05 g/mol
InChI Key: IQIXIJRPYSOGPY-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3-dioxolane: is an organic compound that features a bromine atom attached to a three-carbon propyl chain, which is further connected to a 1,3-dioxolane ring

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2-(3-Bromopropyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Development: The compound’s reactivity makes it a candidate for the development of new drugs, particularly those targeting specific biochemical pathways.

Industry:

    Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

Safety and Hazards

“2-(3-Bromopropyl)-1,3-dioxolane” is classified as a combustible liquid . It is recommended to avoid heat, flame, shock, and other chemicals . In case of contact, it may cause burns to skin and eyes .

Future Directions

“2-(3-Bromopropyl)-1,3-dioxolane” and similar compounds have potential applications in various fields. For instance, polybenzimidazoles doped with phosphoric acid, which can be stabilized by covalent silanol crosslinking, are promising electrolytes for medium temperature fuel cells .

Biochemical Analysis

Cellular Effects

The effects of 2-(3-Bromopropyl)-1,3-dioxolane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, thereby preventing the removal of halogen atoms from organic substrates. This inhibition can result in the accumulation of halogenated compounds within cells, affecting cellular metabolism and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate its degradation, leading to the formation of by-products that may affect its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on animal health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while maximizing the compound’s biochemical activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species, thereby impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation within cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for understanding the compound’s cellular distribution and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and stability of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 1,3-dioxolane and 3-bromopropanol: One common method involves the reaction of 1,3-dioxolane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

    Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(3-Bromopropyl)-1,3-dioxolane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1,3-dioxolane-2-propene.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride at elevated temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-(3-hydroxypropyl)-1,3-dioxolane, 2-(3-cyanopropyl)-1,3-dioxolane, etc.

    Elimination Products: 1,3-dioxolane-2-propene.

Comparison with Similar Compounds

    2-(3-Chloropropyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity.

    2-(3-Iodopropyl)-1,3-dioxolane: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analogue.

Uniqueness:

    Reactivity: The bromine atom in 2-(3-Bromopropyl)-1,3-dioxolane provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions.

    Versatility: Its ability to undergo various types of reactions, including substitution and elimination, makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromopropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXIJRPYSOGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326815
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62563-07-9
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At -70° C., 50 ml of a 1.2-molar solution of diisobutyl aluminum hydride in toluene is added dropwise gradually to a solution of 9.6 g of the ethyl ester of bromobutyric acid in 595 ml of toluene; the mixture is stirred for 15 minutes at -70° C. and then combined dropwise with 10 ml of isopropyl alcohol and 25 ml of water. The mixture is agitated for 2 hours at room temperature, filtered, the filtrate dried with magnesium sulfate and evaporated under vacuum at 25° C. The residue is dissolved in 500 ml of toluene, 10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added, and the mixture is refluxed for 6 hours with the use of a water trap. Subsequently the mixture is diluted with 500 ml of ether, shaken once with a 5% sodium bicarbonate solution and three times with water, the organic extract is dried with magnesium sulfate and concentrated under vacuum at 30° C. Distillation of the residue at 0.6 torr and 43°-45° C. yields 6.8 g of 2-(3-bromopropyl)-1,3-dioxolane as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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